Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate
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Overview
Description
Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate is a chemical compound with the molecular formula C22H40Na2O7S. It is known for its surfactant properties and is commonly used in various industrial applications. The compound is characterized by its long hydrophobic tail and hydrophilic head, making it effective in reducing surface tension and stabilizing emulsions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate typically involves the reaction of octadecylamine with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Reaction with Maleic Anhydride: Octadecylamine is reacted with maleic anhydride in an organic solvent such as toluene at elevated temperatures (around 100-120°C) to form N-octadecylmaleamic acid.
Sulfonation: The N-octadecylmaleamic acid is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the sulfonate group.
Scientific Research Applications
Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and reduce surface tension.
Biology: Employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of hydrophobic and hydrophilic phases, forming micelles. This property is crucial in applications such as emulsification, where it stabilizes mixtures of oil and water. The molecular targets include hydrophobic surfaces and interfaces, where the compound’s long hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with polar substances.
Comparison with Similar Compounds
Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate can be compared with other surfactants such as:
Disodium phosphate: Another disodium salt with surfactant properties but different chemical structure and applications.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with surfactant properties, used in different applications such as metal ion chelation.
Disodium hydrogen phosphate: Similar in being a disodium salt but used primarily as a buffering agent rather than a surfactant.
The uniqueness of this compound lies in its specific structure, which provides both hydrophobic and hydrophilic properties, making it highly effective in stabilizing emulsions and reducing surface tension.
Properties
CAS No. |
14481-60-8 |
---|---|
Molecular Formula |
C22H43NNaO6S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
disodium;4-(octadecylamino)-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H43NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(24)19-20(22(25)26)30(27,28)29;/h20H,2-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29); |
InChI Key |
CKNPIFIMJLYYAR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC(C(=O)O)S(=O)(=O)O.[Na] |
52871-18-8 14481-60-8 |
|
physical_description |
Liquid |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
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